molecular formula C19H29NO5 B4004421 4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

Cat. No.: B4004421
M. Wt: 351.4 g/mol
InChI Key: VLZOEEYBAUHLKR-UHFFFAOYSA-N
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Description

4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a butan-1-amine chain, and an oxalic acid moiety, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized by reacting 2-methyl-5-propan-2-ylphenol with an appropriate halogenating agent under controlled conditions. This intermediate is then coupled with a butan-1-amine derivative through a nucleophilic substitution reaction, forming the desired amine compound. The final step involves the addition of oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine is unique due to its combination of a phenoxy group, a butan-1-amine chain, and an oxalic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.C2H2O4/c1-5-10-18-11-6-7-12-19-17-13-16(14(2)3)9-8-15(17)4;3-1(4)2(5)6/h5,8-9,13-14,18H,1,6-7,10-12H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZOEEYBAUHLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCCNCC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Reactant of Route 2
4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Reactant of Route 3
4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Reactant of Route 4
4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-(2-methyl-5-propan-2-ylphenoxy)-N-prop-2-enylbutan-1-amine;oxalic acid

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